![molecular formula C9H16N4 B7637770 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine](/img/structure/B7637770.png)
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine
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Overview
Description
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine, also known as MPPD, is a chemical compound with potential applications in scientific research. This compound belongs to the class of diamines and is often used as a reactant in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine is not well understood. However, it is believed to interact with cellular DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine has been shown to have antitumor and antimalarial activity in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi. However, its effects on human cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine in lab experiments is its relatively simple synthesis method. However, its potential toxicity and lack of understanding of its effects on human cells and tissues are limitations.
Future Directions
There are several potential future directions for research involving 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine. One area of interest is the development of new compounds with improved antitumor and antimalarial activity. Another area of interest is the study of 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine's effects on human cells and tissues to better understand its potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity of 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine.
Synthesis Methods
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine can be synthesized through a multistep process involving the reaction of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 4-methylpyrimidine-2-carbonyl chloride. This compound is then reacted with 2-(methylamino)propane-1,2-diamine to form 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine.
Scientific Research Applications
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a reactant in the synthesis of new compounds with potential therapeutic applications. For example, 2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine has been used in the synthesis of novel antitumor agents and antimalarial drugs.
properties
IUPAC Name |
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-4-5-11-9(12-7)13(3)8(2)6-10/h4-5,8H,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFBMFHOPGAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-methyl-2-N-(4-methylpyrimidin-2-yl)propane-1,2-diamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.